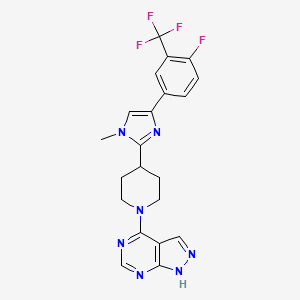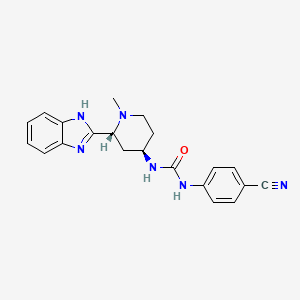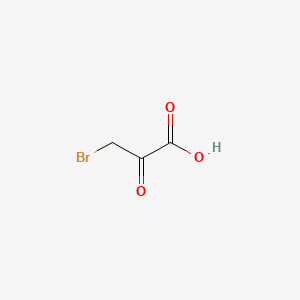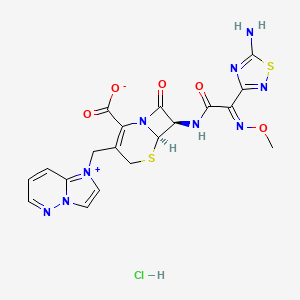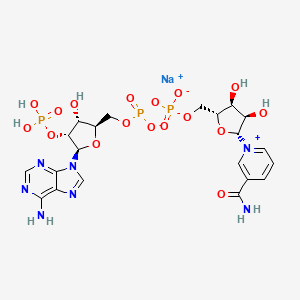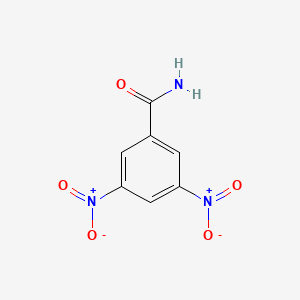
黄嘌呤醇
概述
描述
Alvocidib, also known as flavopiridol, is a synthetic flavonoid alkaloid that functions as a cyclin-dependent kinase inhibitor. It is currently under clinical development for the treatment of acute myeloid leukemia. Alvocidib has also been studied for its potential in treating arthritis and atherosclerotic plaque formation .
科学研究应用
Alvocidib has a wide range of scientific research applications, including:
Chemistry: Alvocidib is used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition and to develop new synthetic methods for flavonoid derivatives.
Biology: In biological research, alvocidib is employed to investigate cell cycle regulation, apoptosis, and the role of cyclin-dependent kinases in various cellular processes.
Medicine: Alvocidib is being studied for its therapeutic potential in treating cancers, particularly acute myeloid leukemia.
Industry: In the pharmaceutical industry, alvocidib serves as a lead compound for the development of new drugs targeting cyclin-dependent kinases.
作用机制
Alvocidib exerts its effects by inhibiting cyclin-dependent kinases, particularly cyclin-dependent kinase 9. This inhibition leads to the downregulation of the antiapoptotic BCL-2 family member, MCL-1, resulting in the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the positive transcription elongation factor P-TEFb and RNA polymerase II, which are critical for the transcriptional regulation of genes involved in cell survival and proliferation .
安全和危害
When handling Flavopiridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
未来方向
Flavopiridol has potential as a candidate for the formulation of an integrated strategy to combat and alleviate human diseases . Its synthetic derivatives have overcome a few demerits of its parent compound and have much improved CDK-inhibitory activity and therapeutic abilities for treating severe human diseases .
生化分析
Biochemical Properties
Flavopiridol has been found to have kinase inhibitory activity of cyclin-dependent kinases (CDKs) and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .
Cellular Effects
Flavopiridol suppresses cell proliferation and migration and induces apoptotic cell death . It has been found to inhibit proliferation, colony formation, and migration and induces apoptosis in IDH1 wild-type and IDH-mutant cells through inhibition of FOXM1 oncogenic signaling .
Molecular Mechanism
The molecular mechanism of Flavopiridol involves its potential for kinase inhibitory activity of CDKs and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .
Temporal Effects in Laboratory Settings
Its effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its antiproliferative activity suggests that it may have dose-dependent effects .
Metabolic Pathways
Its kinase inhibitory activity suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Its ability to inhibit various processes suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Its ability to inhibit various processes suggests that it may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Alvocidib is synthesized through a series of chemical reactions starting from a natural product called rohitukine, which is extracted from the plant Aphanamixis polystachya. The synthesis involves multiple steps, including halogenation, cyclization, and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
The industrial production of alvocidib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations .
化学反应分析
Types of Reactions
Alvocidib undergoes various chemical reactions, including:
Oxidation: Alvocidib can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in alvocidib, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving alvocidib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of alvocidib depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
相似化合物的比较
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases with broader activity against multiple kinases.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Uniqueness of Alvocidib
Alvocidib is unique due to its specific inhibition of cyclin-dependent kinase 9 and its ability to induce apoptosis through the downregulation of MCL-1. This makes it particularly effective in treating cancers that rely on MCL-1 for survival.
属性
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIVYFLTOXDAOV-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904970 | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. | |
| Record name | Alvocidib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
146426-40-6 | |
| Record name | Alvocidib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvocidib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvocidib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVOCIDIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Flavopiridol, a synthetic flavonoid, is a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. It competes with ATP for binding in the active site of CDKs, leading to cell cycle arrest or apoptosis depending on the cell type, drug concentration, and cellular context [, ]. Flavopiridol primarily targets CDK1, CDK2, CDK4, and CDK9 [, ].
- Cell cycle arrest: Inhibition of CDK2 and CDK4 by Flavopiridol leads to G1 arrest [, ].
- Apoptosis: Flavopiridol can trigger apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, disruption of mitochondrial membrane potential, and activation of caspases [, , , , , ].
- Inhibition of transcription: Flavopiridol inhibits CDK9, a component of positive transcription elongation factor b (P-TEFb) [, , ]. This inhibits phosphorylation of RNA polymerase II, thereby suppressing global mRNA transcription [, , , , ].
- Inhibition of angiogenesis: Flavopiridol has been shown to inhibit angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF) [, , ].
ANone: * Molecular Formula: C21H19ClO5* Molecular Weight: 386.8 g/mol
ANone: Information on material compatibility and stability under various conditions is limited in the provided research papers.
A: Flavopiridol is not a catalyst. It acts as an inhibitor of various enzymes, primarily CDKs, by binding to their active sites [, ].
A: Yes, molecular modeling has been used to investigate the interaction of Flavopiridol with DNA []. These studies suggest that Flavopiridol can intercalate into DNA, potentially explaining its ability to kill non-cycling cancer cells [].
A: While specific SAR studies were not discussed in detail, the provided research highlights that Flavopiridol's ability to inhibit GP is influenced by the presence of specific structural features that promote binding to the allosteric inhibitor site [].
A: The research primarily focuses on Flavopiridol's administration via intravenous infusion [, , , , , , , , ]. Specific details about its stability under various conditions and formulation strategies are not extensively discussed in the provided research.
ANone: The provided research papers primarily focus on preclinical and clinical investigations of Flavopiridol, and do not delve into specific SHE (Safety, Health and Environment) regulations.
A: Flavopiridol is primarily metabolized in the liver via glucuronidation []. Studies indicate that extensive glucuronidation of Flavopiridol is associated with a lower risk of diarrhea, a common side effect []. Inter-individual variability in Flavopiridol pharmacokinetics is influenced by polymorphisms in transport genes, including SLCO1B1 and ABCC2 [].
A: Flavopiridol has demonstrated promising in vitro activity against a variety of cancer cell lines, including breast, colon, gastric, lung, myeloma, ovarian, and prostate cancer cells [, , , , , , , , , , , , , , , ]. It induces cell cycle arrest, apoptosis, and inhibits tumor growth in preclinical models [, , , , , , , , , , , , , , , ].
A: Research has shown that overexpression of the ATP-binding cassette half-transporter, ABCG2, can confer resistance to Flavopiridol in human breast cancer cells []. Cells overexpressing ABCG2 exhibited cross-resistance to other chemotherapeutic agents, such as mitoxantrone, topotecan, and SN-38 [].
A: The provided papers mention that diarrhea is a common dose-limiting toxicity of Flavopiridol []. Other toxicities observed in clinical trials include myelosuppression, fatigue, and hypotension [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




